molecular formula C11H8N4OS B8760981 N-(1H-benzimidazol-2-yl)-1,3-thiazole-4-carboxamide

N-(1H-benzimidazol-2-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B8760981
M. Wt: 244.27 g/mol
InChI Key: ATAGGLBCIILGHC-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound that combines the structural features of both thiazole and benzimidazole rings. These types of compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-1,3-thiazole-4-carboxamide typically involves the reaction of 2-aminobenzimidazole with thiazole-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine in a solvent such as DMF (dimethylformamide) at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of automated synthesizers and large-scale reactors, can be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole or benzimidazole rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

N-(1H-benzimidazol-2-yl)-1,3-thiazole-4-carboxamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-benzimidazol-2-yl)-1,3-thiazole-4-carboxamide stands out due to its dual inhibitory activity against multiple kinases and its potential therapeutic applications in both anti-inflammatory and anticancer treatments. Its unique structure allows for versatile chemical modifications, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C11H8N4OS

Molecular Weight

244.27 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C11H8N4OS/c16-10(9-5-17-6-12-9)15-11-13-7-3-1-2-4-8(7)14-11/h1-6H,(H2,13,14,15,16)

InChI Key

ATAGGLBCIILGHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CSC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Substitution of an equivalent amount of other heterocyclic acid chlorides, e.g., pyridine 2-, 3-, and 4-carboxylic acid chlorides; thenoyl 2- and 3-chlorides, coumariloyl chloride for thiazole-4-carboxylic acid chloride provides a convenient synthesis for: 2-(pyridine-2-carboxamido)benzimidazole, 2-(pyridine-3-carboxamido)benzimidazole, 2-(pyridine-4-carboxamido)benzimidazole, 2-(thiophene-2-carboxamido)benzimidazole, 2-(coumariloyl)aminobenzimidazole, m.p. 293°- 295° C. λmax. 327 mμ, E11%cm. 1024 and 2-nicotinamidoaminobenzimidazole, λmax. 319 mμ, E1cm.1% 429.
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